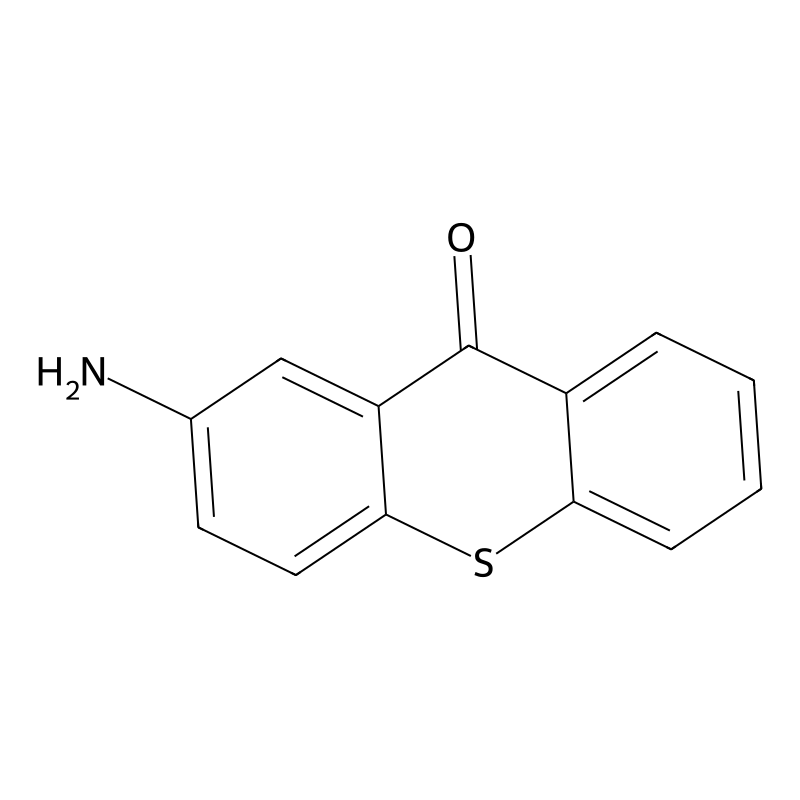2-amino-9H-thioxanthen-9-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Photopolymerisation Processes and 3D Printing of Photocurable Resins
Specific Scientific Field: Chemical Engineering and Technology
Summary of the Application: Thioxanthone-based compounds, including 2-Amino-thioxanthen-9-one, have been synthesized and evaluated as a component of photoredox catalysts/photoinitiating systems for the free-radical polymerisation (FRP) of acrylates and the ring-opening cationic polymerisation (CP) of epoxy monomers.
Methods of Application or Experimental Procedures: The performance of the obtained thioxanthones in two- and three-component photoinitiating systems, in combination with amines, iodonium or sulphonium salt, as well as with alkyl halide, for photopolymerisation processes upon exposure to light emitting diodes (LEDs) with a maximum emission of 405 nm and 420 nm, was investigated.
Results or Outcomes: Excellent photoinitiating efficiency and high final conversions of functional groups were observed. The outcome of this research is the development of high-performance visible photosensitive resins with improved photosensitivity obtained thanks to the development of entirely novel photoinitiating systems specifically adapted for this application.
Organocatalyzed Atom Transfer Radical Polymerization (ATRP)
Specific Scientific Field: Polymer Chemistry
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been proposed as strongly reducing metal-free photoredox catalysts in organocatalyzed atom transfer radical polymerization (ATRP).
Methods of Application or Experimental Procedures: The photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm.
Results or Outcomes: The study found that thioxanthone derivatives efficiently activate the ATRP of methyl methacrylate using a visible LED as an irradiation source.
Photocatalysis in Organic Reactions
Specific Scientific Field: Organic Chemistry
Summary of the Application: Thioxanthone, including 2-Amino-thioxanthen-9-one, plays a unique role in photochemistry.
Methods of Application or Experimental Procedures: Thioxanthone is employed as a mediator in various photochemical reactions, including polymerisation reactions and organic transformations.
Results or Outcomes: The use of thioxanthone in photoorganocatalysis has been recognized by the organic chemistry community as an important part of photochemistry and catalysis.
Photosensitizers in Bimolecular Photoinitiating Systems
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been synthesized and introduced as photosensitizers of iodonium salt for cationic and free-radical photopolymerization of epoxy and an acrylate monomer.
Methods of Application or Experimental Procedures: Photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm.
Results or Outcomes: The most important result of this study is the design and possible application of photosensitizers/photocatalysts for photopolymerization processes.
Synthesis of Structurally Diverse Carboxylic Acids
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been used in the synthesis of structurally diverse carboxylic acids.
Methods of Application or Experimental Procedures: After the optimal conditions were obtained, the scope was extended to a range of structurally diverse carboxylic acids.
Results or Outcomes: The formation of six-membered rings was generally favored over five- and seven-membered rings, xanthone 65 being obtained in 77% yield and 1,2,3-trimethoxy-9 H-xanthen-9-one (67) in 93% yield.
2-amino-9H-thioxanthen-9-one, also known as Hycanthone, has the molecular formula C₁₃H₉NOS and a molecular weight of 227.28 g/mol. It features a thioxanthene core with an amino group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and photochemistry due to its unique structural properties and reactivity .
- Oxidation: 2-amino-9H-thioxanthen-9-one can be oxidized to form sulfoxides or sulfones.
- Reduction: It can be reduced to modify the amino group or other functional groups.
- Substitution: The amino group is reactive and can participate in substitution reactions, yielding various derivatives.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
Major Products
The major products from these reactions include:
- Sulfoxides
- Sulfones
- Substituted derivatives depending on the specific reaction conditions .
2-amino-9H-thioxanthen-9-one exhibits several biological activities:
- Antimicrobial Activity: Compounds related to thioxanthenes have shown antifungal properties.
- Inhibition of DNA Synthesis: It preferentially inhibits DNA synthesis and mammalian topoisomerase type II, making it a candidate for further study in cancer therapy .
- Photoinitiator: The compound acts as a photoinitiator in polymerization reactions when exposed to light .
The synthesis of 2-amino-9H-thioxanthen-9-one typically involves several steps:
- Starting Materials: Commonly synthesized from 2-nitrobenzaldehyde and thiosalicylic acid.
- Cyclization Reaction: This key step forms the thioxanthone core through nucleophilic aromatic substitution or condensation reactions.
- Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas with a catalyst .
Industrial Production
For industrial purposes, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often utilized to improve production efficiency .
2-amino-9H-thioxanthen-9-one has diverse applications:
- Photoinitiators in Polymer Chemistry: Used in photopolymerization processes due to its ability to absorb light and initiate reactions.
- Potential Anticancer Agent: Due to its inhibitory effects on DNA synthesis and topoisomerase II, it is being explored for its potential use in cancer treatment .
Several compounds share structural or functional similarities with 2-amino-9H-thioxanthen-9-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thioxanthen-9-one | Thioxanthene derivative | Exhibits similar reactivity but lacks amino group |
| Hycanthone | Structural isomer | Shares the same core structure with different substituents |
| Thioxanthone | Parent compound | Acts primarily as a photoinitiator |
Uniqueness
The presence of the amino group in 2-amino-9H-thioxanthen-9-one distinguishes it from other thioxanthene derivatives, enhancing its reactivity and potential biological activity. Its ability to inhibit DNA synthesis sets it apart in medicinal chemistry contexts .








